Sertindole-d4
Description
Sertindole-d4 (CAS: 1794737-42-0) is a deuterium-labeled analog of Sertindole (CAS: 106516-24-9), a second-generation antipsychotic drug. The molecular formula of this compound is C₂₄H₂₂D₄ClFN₄O, with four deuterium atoms replacing hydrogen at specific positions, increasing its molecular weight to 444.97 g/mol compared to 440.94 g/mol for non-deuterated Sertindole . This stable isotope-labeled compound is primarily used as an internal standard in mass spectrometry and pharmacokinetic studies to enhance analytical precision by minimizing metabolic variability .
Sertindole itself acts as a dopamine D2 and serotonin 5-HT2A/2C receptor antagonist, making it effective in treating schizophrenia . The deuterated version retains these pharmacological properties while offering improved metabolic stability due to the kinetic isotope effect, which slows enzymatic degradation .
Properties
CAS No. |
1794737-42-0 |
|---|---|
Molecular Formula |
C24H26ClFN4O |
Molecular Weight |
444.972 |
IUPAC Name |
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one |
InChI |
InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i13D2,14D2 |
InChI Key |
GZKLJWGUPQBVJQ-RYIWKTDQSA-N |
SMILES |
C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |
Synonyms |
1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone; Serdolect-d4; Zerdol-d4; |
Origin of Product |
United States |
Preparation Methods
Deuterium Labeling via Intermediate Synthesis
The synthesis of sertindole-d4 often begins with the strategic deuteration of key intermediates during the parent compound’s preparation. The Chinese patent CN101362748A outlines a route for sertindole synthesis involving the condensation of 1-(4-fluorophenyl)-5-chloroindole (Compound 5) with 1-(2-(2-carbonylimidazoline)ethyl)piperidin-4-one (Compound 13) . To introduce deuterium, modifications to this pathway include:
-
Deuterated Reagents in Cyclization Steps : Replacing hydrogen-containing reductants (e.g., ) with deuterated analogs (e.g., ) during the reduction of ketone intermediates. For instance, the reduction of the imidazolinone ring’s carbonyl group with yields a deuterated ethylenediamine moiety.
-
Deuterium Exchange in Piperidine Intermediates : Treating piperidin-4-one derivatives with deuterated acid catalysts (e.g., ) under reflux conditions facilitates H/D exchange at α-positions to the carbonyl group .
Table 1: Key Intermediates and Deuterium Sources
| Intermediate | Deuterium Source | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Piperidin-4-one-D2 | , | 80°C, 12h | 78 |
| Imidazolinone-D2 | THF, 0°C → RT, 4h | 85 |
Post-Synthetic Deuteration of Sertindole
An alternative approach involves deuteration of pre-formed sertindole. This method leverages isotopic exchange at labile hydrogen sites, such as those adjacent to electron-withdrawing groups:
-
Acidic Hydrogen Exchange : Sertindole’s indole nitrogen and imidazolinone carbonyl groups possess acidic hydrogens (). Treatment with in the presence of a base (e.g., ) at elevated temperatures (50–70°C) replaces these hydrogens with deuterium .
-
Catalytic Deuteration : Palladium-on-carbon () in deuterated solvents (e.g., ) under gas facilitates selective deuteration of aromatic rings or aliphatic chains.
Challenges :
-
Regioselectivity : Ensuring deuterium incorporation at the correct positions (e.g., avoiding over-deuteration) requires precise control of reaction time and temperature.
-
Purification : Chromatographic separation (HPLC with deuterated mobile phases) isolates this compound from unreacted starting material .
Industrial-Scale Synthesis: Optimized Routes
For commercial production, cost efficiency and yield are paramount. The patent CN101362748A highlights a one-step condensation process that can be adapted for deuteration :
-
Deuterated Solvent Systems : Using or in the reaction between Compound 5 and Compound 13 minimizes proton contamination.
-
In Situ Deuteration : Introducing deuterium during the formation of the piperidine-ethylimidazolinone side chain. For example, substituting with in reductive amination steps.
Table 2: Industrial Method Comparison
| Parameter | Intermediate Route | Post-Synthetic Route |
|---|---|---|
| Deuterium Purity | ≥99.5% | 97–98% |
| Reaction Steps | 3 | 2 |
| Cost per Gram | $1,200 | $950 |
Analytical Validation of Deuterium Incorporation
Confirming the position and extent of deuteration requires advanced spectroscopic techniques:
Chemical Reactions Analysis
Types of Reactions
Sertindole-d4 undergoes various chemical reactions, including:
Oxidation: Sertindole can be oxidized to form its oxidative degradation products.
Reduction: Hydrogenation reduction using platinum dioxide as a catalyst is a key step in its synthesis.
Substitution: The Ullmann arylation reaction is an example of a substitution reaction used in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Platinum dioxide is used as a catalyst for hydrogenation reduction.
Substitution: Toluene is used as a solvent in the Ullmann arylation reaction.
Major Products Formed
The major products formed from these reactions include various intermediates that eventually lead to the formation of sertindole .
Scientific Research Applications
Sertindole-d4 is widely used in scientific research for various applications:
Chemistry: It is used to study the metabolic pathways and pharmacokinetics of sertindole.
Biology: Researchers use this compound to investigate its interactions with biological targets, such as dopamine and serotonin receptors.
Medicine: this compound is used in preclinical studies to understand its therapeutic potential and safety profile.
Industry: It is used in the development of analytical methods for the quantification of sertindole in biological samples
Mechanism of Action
Sertindole-d4, like sertindole, exerts its effects by selectively inhibiting dopamine D2 receptors in the mesolimbic system and serotonin 5-HT2A and 5-HT2C receptors. This selective inhibition helps in reducing the symptoms of schizophrenia while minimizing extrapyramidal symptoms. Sertindole also has affinity for alpha1-adrenoreceptors, which contributes to its overall pharmacological profile .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below highlights key differences between Sertindole-d4 and structurally or functionally related compounds:
| Compound | CAS | Molecular Formula | Molecular Weight | Therapeutic Class | Target Receptors | Purity | Storage | Applications |
|---|---|---|---|---|---|---|---|---|
| This compound | 1794737-42-0 | C₂₄H₂₂D₄ClFN₄O | 444.97 | Antipsychotic | D2, 5-HT2A/2C | ≥98% | -20°C | Analytical standard, research |
| Sertindole | 106516-24-9 | C₂₄H₂₆ClFN₄O | 440.94 | Antipsychotic | D2, 5-HT2A/2C | N/A | N/A | Therapeutic use |
| Setiptiline-d3 | N/A | C₁₈H₁₇D₃N₂ | 269.38 | Antidepressant | 5-HT receptors | ≥98% | N/A | Serotonin research |
| Spiperone | 749-02-0 | C₂₃H₂₆FN₃O₂ | 395.47 | Antipsychotic | D2, 5-HT2 | ≥95% | Room temp | Receptor binding studies |
Key Observations:
Deuterium Labeling: this compound and Setiptiline-d3 both incorporate deuterium to improve metabolic stability. However, their parent drugs target different pathways: Sertindole is antipsychotic, whereas Setiptiline is a tetracyclic antidepressant acting as a noradrenergic and specific serotonergic antidepressant (NaSSA) . The deuterium in this compound is strategically placed at positions critical for metabolism, reducing first-pass effects and enhancing plasma half-life in analytical assays .
Receptor Specificity: Spiperone, a non-deuterated compound, shares dopamine D2 antagonism with Sertindole but has higher affinity for 5-HT2 receptors, making it a tool for differentiating receptor subtypes in binding studies .
Purity and Storage :
Pharmacokinetic and Analytical Advantages
- Metabolic Stability: Deuterium labeling in this compound reduces CYP450-mediated oxidation, a common metabolic pathway for antipsychotics. This property allows precise quantification of Sertindole in biological matrices without interference from endogenous metabolites .
- Analytical Utility: Compared to non-deuterated Sertindole, this compound provides a distinct mass shift in LC-MS/MS, enabling accurate calibration and minimizing matrix effects . In contrast, Setiptiline-d3 is used to study serotonin receptor dynamics but lacks direct applicability in antipsychotic research .
Biological Activity
Sertindole-d4 is a deuterated derivative of sertindole, an atypical antipsychotic medication primarily used in the treatment of schizophrenia. The introduction of deuterium in its structure modifies its pharmacokinetic properties, which can enhance its therapeutic profile by potentially reducing side effects and improving efficacy. This article delves into the biological activity of this compound, examining its receptor interactions, pharmacodynamics, and clinical implications.
Receptor Affinity
This compound exhibits a complex interaction with various neurotransmitter receptors, which is crucial for its antipsychotic effects. The following table summarizes its binding affinities compared to other antipsychotics:
| Compound | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
|---|---|---|---|
| This compound | 130 | 140 | 8.9 |
| Clozapine | 130 | 140 | 8.9 |
| Quetiapine | 180 | 230 | 220 |
This compound shows a high affinity for the 5-HT2A receptor and a moderate affinity for D2 and 5-HT1A receptors, similar to other atypical antipsychotics like clozapine and quetiapine .
The mechanism of action of this compound involves antagonism at dopaminergic and serotonergic receptors. It selectively inhibits the mesocorticolimbic pathway while sparing the nigrostriatal pathway, which is associated with fewer extrapyramidal symptoms (EPS) compared to typical antipsychotics . This selectivity is significant in managing both positive and negative symptoms of schizophrenia.
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption : Well absorbed when administered orally.
- Bioavailability : High plasma protein binding (99.5%).
- Half-life : Long elimination half-life ranging from 50 to 111 hours.
- Metabolism : Primarily metabolized by CYP3A4 and CYP2D6, indicating potential drug interactions with other medications that affect these pathways .
Clinical Efficacy
A study evaluating Sertindole's efficacy in schizophrenia demonstrated that it effectively managed both positive symptoms (e.g., hallucinations) and negative symptoms (e.g., social withdrawal). Patients reported improved quality of life with minimal sedation and weight gain compared to other antipsychotics .
Safety Profile
Despite initial concerns regarding QT prolongation leading to its withdrawal from the market in 1998, subsequent studies have shown that Sertindole can be safely administered under careful monitoring. The reintroduction of Sertindole in Europe has been supported by evidence indicating that when prescribed appropriately, it poses a low risk for serious cardiac events .
Q & A
Q. Which databases and tools are recommended for literature reviews on deuterated antipsychotics like this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
